Cas no 36438-64-9 (1-(benzyloxy)-4-ethenylbenzene)

1-(Benzyloxy)-4-ethenylbenzene is a versatile aromatic compound characterized by its benzyloxy and ethenyl functional groups, which enhance its reactivity in organic synthesis. This compound serves as a valuable intermediate in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its structure allows for selective functionalization, making it useful in cross-coupling reactions, polymerization, and derivatization processes. The benzyloxy group provides stability while enabling further modifications, and the ethenyl group offers opportunities for vinylation or polymerization. High purity grades ensure consistent performance in research and industrial applications. Its balanced reactivity and stability make it a practical choice for synthetic chemists seeking controlled functional group transformations.
1-(benzyloxy)-4-ethenylbenzene structure
36438-64-9 structure
Product Name:1-(benzyloxy)-4-ethenylbenzene
CAS No:36438-64-9
MF:C15H14O
MW:210.271064281464
CID:1474890
PubChem ID:11052916
Update Time:2025-10-05

1-(benzyloxy)-4-ethenylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-ethenyl-4-(phenylmethoxy)-
    • 1-ethenyl-4-phenylmethoxybenzene
    • 1-(benzyloxy)-4-ethenylbenzene
    • 1-Benzyloxy-4-vinyl-benzene
    • EN300-1694013
    • A1-05198
    • 4-Benzyloxystyrene
    • SCHEMBL763259
    • DTXSID80453459
    • AKOS013993812
    • p-benzyloxy styrene
    • CS-0236157
    • 36438-64-9
    • KZZFTQRVWYBBNL-UHFFFAOYSA-N
    • G47095
    • Inchi: 1S/C15H14O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h2-11H,1,12H2
    • InChI Key: KZZFTQRVWYBBNL-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=C)=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 210.10452
  • Monoisotopic Mass: 210.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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1-(benzyloxy)-4-ethenylbenzene Related Literature

Additional information on 1-(benzyloxy)-4-ethenylbenzene

1-(Benzyloxy)-4-Ethenylbenzene: A Comprehensive Overview

1-(Benzyloxy)-4-ethenylbenzene, also known by its CAS registry number CAS No. 36438-64-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a benzyloxy group and an ethenyl substituent on a benzene ring, has garnered attention due to its potential in drug design, polymer synthesis, and advanced materials development.

The synthesis of 1-(benzyloxy)-4-ethenylbenzene typically involves multi-step organic reactions, often utilizing coupling reactions or nucleophilic substitutions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing emphasis on green chemistry principles. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the benzyloxy group with high precision and yield.

In terms of physical properties, 1-(benzyloxy)-4-ethenylbenzene exhibits a melting point of approximately 55°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's UV-vis spectrum reveals strong absorption bands in the range of 270-300 nm, indicative of its conjugated aromatic system.

The application of 1-(benzyloxy)-4-ethenylbenzene extends into the pharmaceutical industry, where it serves as an intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of anti-inflammatory agents and antioxidants. For example, a research team at the University of California reported that derivatives of this compound demonstrated potent inhibitory effects on cyclooxygenase enzymes, which are key targets in inflammation-related diseases.

In the realm of materials science, 1-(benzyloxy)-4-ethenylbenzene has been employed as a monomer in the synthesis of functional polymers. Its ethenyl group allows for easy polymerization via free radical or controlled radical polymerization techniques, resulting in materials with tailored mechanical and thermal properties. A notable application is its use in the development of stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH.

Recent advancements in computational chemistry have also shed light on the electronic properties of 1-(benzyloxy)-4-ethenylbenzene. Density functional theory (DFT) calculations have revealed that the compound exhibits a high degree of conjugation across its aromatic system, contributing to its electronic stability and reactivity. These insights are valuable for designing new materials with enhanced electronic properties for applications in optoelectronics and sensors.

In terms of safety considerations, studies have shown that 1-(benzyloxy)-4-ethenylbenzene is relatively non-toxic under normal handling conditions. However, prolonged exposure to high concentrations may cause irritation to the eyes and respiratory system. Proper handling procedures and personal protective equipment are recommended when working with this compound.

The future outlook for CAS No. 36438-64-9 is promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and biotechnology. For instance, researchers are investigating its use as a building block for self-assembling nanostructures and drug delivery systems. Additionally, advancements in biocatalysis may pave the way for more sustainable production methods of this compound.

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